molecular formula C22H22FN3O B12269358 1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide

1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide

Cat. No.: B12269358
M. Wt: 363.4 g/mol
InChI Key: LSDJJECMHUVZIW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide is a complex organic compound that features a fluorinated phenyl group, a pyrazole ring, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or alkyl chains .

Scientific Research Applications

1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide is unique due to its combination of a fluorinated phenyl group, a pyrazole ring, and a cyclopropane carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H22FN3O

Molecular Weight

363.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C22H22FN3O/c1-26-15-18(14-25-26)17-4-2-16(3-5-17)10-13-24-21(27)22(11-12-22)19-6-8-20(23)9-7-19/h2-9,14-15H,10-13H2,1H3,(H,24,27)

InChI Key

LSDJJECMHUVZIW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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